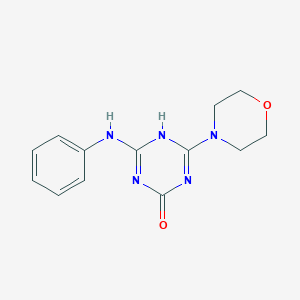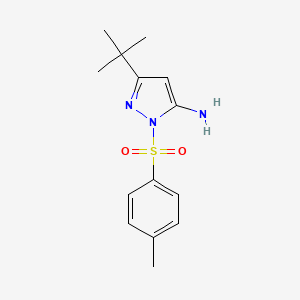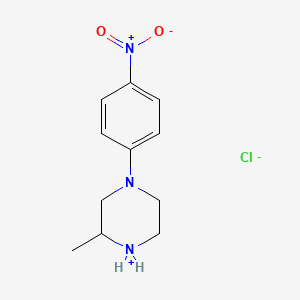![molecular formula C13H10Cl2N2O2S B7763863 N'-[(1E)-(2,4-dichlorophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B7763863.png)
N'-[(1E)-(2,4-dichlorophenyl)methylidene]benzenesulfonohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(2,4-Dichlorobenzylidene)benzenesulfonohydrazide is an organic compound with the molecular formula C₁₃H₁₀Cl₂N₂O₂S It is a derivative of benzenesulfonohydrazide, where the hydrazide group is bonded to a 2,4-dichlorobenzylidene moiety
準備方法
Synthetic Routes and Reaction Conditions
N’-(2,4-Dichlorobenzylidene)benzenesulfonohydrazide can be synthesized through the condensation reaction between 2,4-dichlorobenzaldehyde and benzenesulfonohydrazide. The reaction typically occurs in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the imine bond between the aldehyde and the hydrazide group. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of N’-(2,4-Dichlorobenzylidene)benzenesulfonohydrazide follows similar principles but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity. The product is then subjected to various purification steps, including crystallization and drying, to obtain the final compound in a pure form.
化学反応の分析
Types of Reactions
N’-(2,4-Dichlorobenzylidene)benzenesulfonohydrazide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The chlorine atoms on the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
科学的研究の応用
N’-(2,4-Dichlorobenzylidene)benzenesulfonohydrazide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules.
作用機序
The mechanism of action of N’-(2,4-Dichlorobenzylidene)benzenesulfonohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.
類似化合物との比較
N’-(2,4-Dichlorobenzylidene)benzenesulfonohydrazide can be compared with other benzenesulfonohydrazide derivatives, such as:
- N’-(2,3-Dichlorobenzylidene)benzenesulfonohydrazide
- N’-(4-Chlorobenzylidene)benzenesulfonohydrazide
- N’-(2,4-Dimethylbenzylidene)benzenesulfonohydrazide
These compounds share similar structural features but differ in the substituents on the benzene ring. The presence of different substituents can significantly affect their chemical reactivity and biological activity. N’-(2,4-Dichlorobenzylidene)benzenesulfonohydrazide is unique due to the presence of two chlorine atoms at the 2 and 4 positions, which can influence its electronic properties and interactions with molecular targets.
特性
IUPAC Name |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O2S/c14-11-7-6-10(13(15)8-11)9-16-17-20(18,19)12-4-2-1-3-5-12/h1-9,17H/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHCURFFVDKZPK-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[2-(morpholin-4-yl)-2-oxoethoxy]benzoic acid, AldrichCPR](/img/structure/B7763784.png)

![N'-[2-nitro-4-(trifluoromethyl)phenyl]hexane-1,6-diamine;hydrochloride](/img/structure/B7763804.png)











